molecular formula C11H7N3O B6424022 3-(pyridin-3-yloxy)pyridine-4-carbonitrile CAS No. 1507697-25-7

3-(pyridin-3-yloxy)pyridine-4-carbonitrile

Cat. No.: B6424022
CAS No.: 1507697-25-7
M. Wt: 197.19 g/mol
InChI Key: NCVIZLRGFPPWNG-UHFFFAOYSA-N
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Description

3-(pyridin-3-yloxy)pyridine-4-carbonitrile is a chemical compound of significant interest in medicinal chemistry and drug discovery. It features a pyridine-carbonitrile core, a scaffold recognized for its versatile biological activities and presence in pharmacologically active molecules . While specific data on this exact compound is limited, its structure is closely related to other pyridine-carbonitrile derivatives that have been extensively studied. For instance, a similar compound, 3-(Pyridin-2-ylmethoxy)pyridine-4-carbonitrile, is documented in chemical databases , and the 3-cyanopyridine (nicotinonitrile) moiety is a well-known building block in organic synthesis . Compounds containing the pyrrolo[3,4-c]pyridine system, which shares structural features, have demonstrated a broad spectrum of promising biological activities in scientific literature. These activities include potential applications as analgesic and sedative agents, as well as in treating diseases of the nervous and immune systems. Research also indicates antidiabetic, antimycobacterial, antiviral, and antitumor properties for this class of compounds . The 3-cyano-2-pyridone analogs, in particular, are of much interest in anticancer research due to their potential to interfere with various biological targets . This compound is intended for research purposes as a key intermediate or building block in the synthesis of more complex heterocyclic systems. It is For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyridin-3-yloxypyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-6-9-3-5-14-8-11(9)15-10-2-1-4-13-7-10/h1-5,7-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVIZLRGFPPWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=C(C=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Pyridin 3 Yloxy Pyridine 4 Carbonitrile and Analogous Pyridinyloxy Nitriles

Strategies for the Formation of the Pyridinyloxy Ether Linkage

The construction of the diaryl ether bond, specifically a pyridinyloxy linkage, is a critical step. This can be achieved through classical nucleophilic aromatic substitution or more modern metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com In the context of synthesizing 3-(pyridin-3-yloxy)pyridine-4-carbonitrile, this typically involves the reaction of 3-hydroxypyridine (B118123) (acting as the nucleophile) with a pyridine (B92270) ring bearing a suitable leaving group at the 4-position and activating groups.

The pyridine ring of the electrophile is inherently electron-deficient, which facilitates nucleophilic attack. The presence of a cyano group at the 4-position, along with the ring nitrogen, strongly activates a leaving group at the 3-position for displacement. However, for the target molecule's specific linkage, the reaction would involve a 4-substituted pyridine. For instance, reacting the sodium salt of 3-hydroxypyridine with 4-chloropyridine (B1293800) would be challenging. A more viable SNAr approach involves a pyridine ring activated by multiple electron-withdrawing groups. For example, the nitro group in methyl 3-nitropyridine-4-carboxylate has been shown to be an effective leaving group, successfully displaced by various oxygen, nitrogen, and sulfur nucleophiles. nih.govresearchgate.net This demonstrates that a sufficiently activated pyridine ring can undergo SNAr with a pyridinol. The reaction of 3-hydroxypyridine with a substrate like 3-halo-pyridine-4-carbonitrile would be a direct route to the target scaffold. Microwave irradiation has been shown to dramatically decrease reaction times for such nucleophilic aromatic substitutions on halopyridines. sci-hub.se

Table 1: Examples of SNAr Reactions on Activated Pyridines

Pyridine SubstrateNucleophileKey ConditionsProduct TypeFinding
Methyl 3-nitropyridine-4-carboxylateFluoride Anion (CsF)Dry DMSO, refluxMethyl 3-fluoropyridine-4-carboxylateThe nitro group acts as a good leaving group in SNAr reactions on electron-poor pyridine rings. nih.govresearchgate.netresearchgate.net
2-Halopyridines (I, Br, Cl, F)Sodium PhenoxideNMP, Microwave2-PhenoxypyridineMicrowave heating significantly accelerates SNAr on halopyridines. sci-hub.se
4-ChloropyridineN-methyl anilineLewis Acid Catalysis4-(N-methylanilino)pyridineLewis acids can be used to activate less reactive halopyridines for SNAr. bath.ac.uk

Modern synthetic chemistry offers powerful metal-catalyzed methods for forming C-O bonds, which are excellent alternatives to SNAr, especially for less reactive substrates.

Modified Ullmann Condensation: The Ullmann reaction is a classic copper-catalyzed method for forming diaryl ethers from an aryl halide and a phenol (B47542). wikipedia.orgorganic-chemistry.org Traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric copper. wikipedia.org However, significant advancements have been made. Modern protocols use catalytic amounts of copper salts (e.g., CuI, Cu2O) in combination with ligands, allowing the reaction to proceed under much milder conditions. nih.govnih.gov Ligands such as picolinic acid and 8-hydroxyquinoline (B1678124) have proven effective in promoting the coupling of aryl halides with phenols, including sterically hindered examples. nih.govnih.gov This modified Ullmann condensation is a viable strategy for coupling 3-hydroxypyridine with a 4-halopyridine-carbonitrile.

Buchwald-Hartwig C-O Coupling: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has been extended to the formation of C-O bonds, providing a highly versatile method for synthesizing diaryl ethers. organic-chemistry.orgprinceton.edu This reaction typically employs a palladium precursor (e.g., Pd(OAc)2) and a specialized phosphine (B1218219) ligand. It is a powerful alternative to the Ullmann reaction and is known for its broad substrate scope and functional group tolerance. organic-chemistry.orglibretexts.org The coupling of 3-hydroxypyridine with an appropriately substituted 4-halopyridine could be achieved using a suitable palladium/ligand system.

Synthetic Routes for Introducing the Pyridine-4-carbonitrile Moiety

The pyridine-4-carbonitrile fragment can be synthesized either by introducing the cyano group onto a pre-existing pyridine ring or by constructing the ring from precursors that already contain the nitrile functionality.

Several methods exist for the introduction of a nitrile group onto a pyridine ring.

Sandmeyer Reaction: This is a well-established method for converting an aryl amine into a variety of functional groups, including nitriles. wikipedia.org The process involves the diazotization of an aminopyridine (e.g., 4-aminopyridine) with a nitrite (B80452) source (like NaNO2) in acidic conditions to form a diazonium salt. masterorganicchemistry.com This intermediate is then treated with a copper(I) cyanide salt (CuCN), which facilitates the replacement of the diazonium group with a nitrile. wikipedia.orgnih.govjk-sci.comorganic-chemistry.org This provides a reliable, albeit indirect, route to pyridine-4-carbonitrile.

Direct Cyanation of Pyridine N-Oxides: Pyridine N-oxides are common precursors for the functionalization of pyridine rings. They can be directly cyanated, typically at the 2-position, using reagents like dimethylcarbamoyl chloride and a cyanide source such as potassium cyanide or trimethylsilyl (B98337) cyanide (TMSCN). researchgate.net A study reported the direct synthesis of 2-cyano-4-amidopyridine from 4-amidopyridine N-oxide, demonstrating the feasibility of introducing a cyano group onto an activated pyridine N-oxide ring. researchgate.net

From Halides: A straightforward method for synthesizing pyridine-4-carbonitrile is the nucleophilic substitution of a 4-halopyridine with a cyanide salt. This reaction is often facilitated by the electron-deficient nature of the pyridine ring.

Electrochemical Methods: Recent research has explored novel electrochemical methods for cyanation. For instance, 4-cyanopyridine (B195900) itself has been used as a versatile nitrile source in the paired electrolysis for the decarboxylative cyanation of amino acids. organic-chemistry.orgnih.govresearchgate.net While this specific application is for cyanating other molecules, it highlights the unique electrochemical properties of the cyanopyridine motif.

An alternative to functionalizing a pre-formed ring is to build the pyridine ring from acyclic components, where one or more precursors already contain a nitrile group. These methods often provide access to highly substituted pyridines in a single step.

Common strategies involve the condensation of 1,3-dicarbonyl compounds (or their equivalents), an unsaturated component, and an ammonia (B1221849) source. acsgcipr.org By using a nitrile-containing substrate, such as malononitrile (B47326) or cyanoacetamide, as one of the building blocks, a cyano group can be incorporated directly into the final pyridine ring. mdpi.com For example, a three-component reaction between an aldehyde, malononitrile, and an N-alkyl-2-cyanoacetamide can yield highly functionalized pyridines containing multiple nitrile groups. mdpi.com Similarly, cobalt-catalyzed [2+2+2] cycloaddition of diynes with nitriles offers a powerful and atom-economical route to construct multi-substituted pyridine rings. rsc.org

Table 2: Cyclization Strategies for Pyridine-Nitrile Synthesis

Reaction TypeKey PrecursorsGeneral OutcomeFinding
Hantzsch-type Synthesisβ-enamine carbonyls, Rongalite (formaldehyde source)2,3,5,6-tetrasubstituted pyridinesA modified Hantzsch approach can use various C1 sources to form the C-4 position of the pyridine ring. mdpi.com
Guareschi-Thorpe/ Bohlmann-RahtzAldehydes, active methylene (B1212753) nitriles, ammonia sourceSubstituted 2-pyridones or pyridinesThese classic condensation reactions are widely used to construct pyridine rings directly from acyclic precursors. acsgcipr.org
[2+2+2] CycloadditionDiynes, NitrilesMulti-substituted pyridinesCobalt-catalyzed cycloaddition is an efficient method for assembling the pyridine core from simple building blocks. rsc.org

Multi-Component and Domino Reactions in the Synthesis of Pyridine-Nitrile Frameworks

Multi-component reactions (MCRs) and domino (or cascade) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single pot by combining three or more reactants. researchgate.netrsc.org These reactions are characterized by high atom economy and operational simplicity. The synthesis of functionalized pyridines, including those with nitrile substituents, is well-suited to these approaches.

A common MCR strategy for pyridines involves the condensation of an aldehyde, an active methylene compound (such as malononitrile), and a third component like another active methylene compound or a thiol, with an ammonia source (e.g., ammonium (B1175870) acetate). mdpi.comorganic-chemistry.org The reaction sequence typically proceeds through a series of tandem steps: a Knoevenagel condensation, followed by a Michael addition, intramolecular cyclization, and finally dehydration/aromatization to yield the stable pyridine ring. mdpi.comnih.gov These methods provide rapid access to diverse libraries of substituted pyridines and can be catalyzed by various agents, including Lewis acids like Gallium(III) iodide or even run under catalyst-free or base-catalyzed conditions. nih.govnih.gov

Regioselective Synthesis Strategies for Substituted Pyridinyloxy Nitriles

The synthesis of asymmetrically substituted pyridinyloxy nitriles, such as this compound, presents a significant challenge due to the need for high regiochemical control. The relative positions of the ether linkage and the nitrile group on the pyridine core are crucial for the molecule's ultimate properties and function. Therefore, synthetic strategies that can selectively functionalize specific positions of the pyridine ring are of paramount importance.

A primary challenge in pyridine chemistry is controlling the position of incoming substituents. Direct functionalization of a simple pyridine ring often leads to a mixture of isomers, which are difficult and costly to separate. nih.govnih.gov To overcome this, chemists have developed several regioselective methods.

One powerful approach involves the use of a "blocking group" to direct functionalization to a specific site. For instance, a temporary blocking group can be installed at the most reactive positions (typically C2 and C6), leaving other positions, like C4, available for selective modification. A simple maleate-derived blocking group has been successfully used to control Minisci-type decarboxylative alkylation, allowing for the specific introduction of alkyl groups at the C4 position of the pyridine ring. nih.govnih.govchemrxiv.org This strategy involves a two-step sequence that is scalable and uses inexpensive starting materials. nih.gov After the desired C4-substituent is in place, the blocking group is removed to yield the C4-functionalized pyridine.

Another key strategy involves the use of pyridine N-oxides. The N-oxide group alters the electronic properties of the pyridine ring, activating it for different types of reactions and directing substituents to new positions. For example, while direct functionalization might favor the C2 position, the use of N-oxides can facilitate reactions at the C4 and C3 positions. The reaction of pyridine N-oxides with benzynes (generated in situ from silylaryl triflates) has been shown to produce 3-(2-hydroxyaryl)pyridines with high regioselectivity in a transition-metal-free, one-step process. nih.gov By modifying the reaction conditions, the regioselectivity of this reaction can be altered to favor the formation of 2-substituted pyridines instead. nih.govrsc.org

Multi-component reactions (MCRs) also offer a pathway to constructing highly substituted pyridine rings in a single step, often with inherent regioselectivity. The Hantzsch pyridine synthesis and its modifications are classic examples. A four-component modified Hantzsch reaction, for instance, can yield a substituted pyridine-3-carbonitrile (B1148548) from an acetophenone, an aldehyde, ethyl cyanoacetate, and ammonium acetate. researchgate.net Similarly, other pyridine carbonitriles can be synthesized through the condensation of enones with active methylene compounds like malononitrile in the presence of a base and ammonium acetate. researchgate.netnih.govmdpi.com

The following table summarizes various regioselective strategies applicable to the synthesis of substituted pyridinyloxy nitriles.

Method Target Position Key Reagents/Strategy Description Typical Yield
Minisci Alkylation with Blocking Group C4Maleate-derived blocking group, AgNO₃, (NH₄)₂S₂O₈, Carboxylic AcidA temporary group blocks C2/C6, directing radical alkylation to the C4 position. The group is later removed. nih.govnih.gov40-80%
Arylation via Pyridine N-Oxides C3Pyridine N-oxide, Silylaryl triflate, CsFReaction with in situ generated arynes leads to regioselective C-H arylation at the C3 position. nih.gov60-90%
Modified Hantzsch Synthesis C3-CN, C4-ArylAldehyde, β-ketoester/nitrile, Ammonia sourceA one-pot condensation reaction to build the substituted pyridine ring with predictable regiochemistry. researchgate.netHigh
Enone Condensation C3-CNEnone, Malononitrile, Ammonium AcetateBase-catalyzed condensation to form the pyridine ring from acyclic precursors. mdpi.com60-90%

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

In line with the growing emphasis on environmentally responsible chemical manufacturing, significant efforts are being made to develop sustainable and green synthetic routes for pyridinyloxy nitriles. These approaches aim to reduce waste, minimize the use of hazardous materials, improve energy efficiency, and utilize renewable resources. rasayanjournal.co.inresearchgate.net

A key area of green innovation is the synthesis of the nitrile functional group itself. Traditional methods for introducing a cyano group often rely on highly toxic cyanide salts. A promising green alternative is the biocatalytic dehydration of aldoximes, which uses enzymes known as aldoxime dehydratases (Oxds). nih.govmdpi.com This method is cyanide-free and operates in water under mild conditions. nih.gov The aldoxime starting materials are readily prepared by condensing aldehydes with hydroxylamine. nih.gov This enzymatic approach is not only safer but can also be highly selective and efficient, representing a significant step towards sustainable nitrile production. mdpi.com

Other green chemistry principles being applied to the synthesis of related heterocyclic compounds include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating. rasayanjournal.co.inmdpi.com This technique enhances energy efficiency and can minimize the formation of byproducts.

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or even solvent-free (neat) conditions is a cornerstone of green chemistry. rasayanjournal.co.inresearchgate.net Ionic liquids are also being explored as recyclable "green solvents." rasayanjournal.co.in

Catalysis: The use of catalysts, especially those that are recyclable, is preferred over stoichiometric reagents to minimize waste. researchgate.net For example, the hydration of nitriles to amides, a related transformation, can be achieved using metal complex catalysts under neutral, base-free conditions, offering a 100% atom-economic and environmentally friendly method. researchgate.net

Multi-component Reactions (MCRs): As mentioned previously, MCRs are inherently green as they combine several synthetic steps into a single operation. This reduces the need for intermediate purification steps, saving solvents, energy, and time, thereby minimizing waste. researchgate.net

The following table compares conventional and green approaches for key synthetic transformations relevant to the synthesis of pyridinyloxy nitriles.

Transformation Conventional Method Green/Sustainable Alternative Advantages of Green Approach
Nitrile Group Introduction Use of NaCN or KCNBiocatalytic dehydration of aldoximes using Oxd enzymes. nih.govmdpi.comAvoids highly toxic cyanide reagents; uses water as a solvent; mild reaction conditions.
Reaction Heating Conventional reflux (oil bath)Microwave-assisted heating. rasayanjournal.co.inmdpi.comDrastically reduced reaction times; improved energy efficiency; often higher yields.
Reaction Medium Halogenated solvents (e.g., DCM, Chloroform)Water, Ethanol, Ionic Liquids, or solvent-free conditions. rasayanjournal.co.inresearchgate.netReduced toxicity and environmental impact; easier workup and potential for solvent recycling.
Ring Formation Multi-step classical synthesisOne-pot, multi-component reactions (MCRs). researchgate.netHigher atom economy; reduced waste from intermediate isolation; saves time and energy.

By integrating these regioselective and sustainable strategies, the synthesis of this compound and its analogs can be achieved more efficiently and with a significantly lower environmental footprint, reflecting the progressive direction of modern synthetic chemistry.

Chemical Reactivity and Transformations of 3 Pyridin 3 Yloxy Pyridine 4 Carbonitrile

Reactivity Profile of the Pyridine (B92270) Nitrogen Atoms

The presence of two pyridine rings, linked by an ether bridge, offers two distinct nitrogen atoms for chemical interactions. Their reactivity is influenced by the electronic effects of the substituents on each ring.

Analysis of Basicity and Protonation Chemistry

The 3-(pyridin-3-yloxy)pyridine-4-carbonitrile molecule possesses two nitrogen atoms, each with a lone pair of electrons in an sp² hybrid orbital that is not part of the aromatic π-system. organic-chemistry.org Consequently, both nitrogen atoms are basic and available for protonation. organic-chemistry.org The pKa of the conjugate acid of unsubstituted pyridine, pyridinium, is approximately 5.25, which serves as a useful benchmark. organic-chemistry.org

The basicity of each nitrogen atom in this compound is modulated by the electronic influence of the substituents on its respective ring.

Nitrogen of the 4-carbonitrile pyridine ring : This nitrogen is attached to a ring bearing a strongly electron-withdrawing cyano (-CN) group. The cyano group significantly reduces the electron density of the aromatic system, thereby decreasing the basicity of the associated nitrogen atom, making it a weaker base than unsubstituted pyridine.

Protonation will occur preferentially at the nitrogen atom that is the stronger base. A quantitative comparison would require experimental pKa measurements, but a qualitative analysis suggests that the nitrogen on the 3-yloxy substituted ring may be slightly more basic than the nitrogen on the 4-carbonitrile substituted ring, due to the powerful deactivating effect of the nitrile group.

Coordination Chemistry with Transition Metal Centers

Pyridine and its derivatives are well-established ligands in coordination chemistry, readily forming complexes with a wide range of transition metals. wikipedia.org The nitrogen lone pair acts as a Lewis base, donating electron density to the metal center. wikipedia.org this compound can function as a ligand in several potential coordination modes.

Monodentate Coordination : The molecule can coordinate to a metal center through either of its pyridine nitrogen atoms, acting as a simple monodentate ligand. Steric and electronic factors will influence which nitrogen atom preferentially binds.

Bidentate Bridging Coordination : The molecule can act as a bridging ligand, connecting two different metal centers. In this mode, the nitrogen atom of one pyridine ring coordinates to one metal center, while the nitrogen of the second pyridine ring coordinates to another, potentially leading to the formation of coordination polymers or polynuclear complexes.

The geometry of the resulting complexes can vary, with octahedral and tetrahedral arrangements being common for pyridine-based ligands. wikipedia.org The specific structure will depend on the metal ion, its oxidation state, the counter-ions, and the reaction conditions. For instance, related pyridine-carboxylic acid derivatives have been shown to form complex structures with lanthanide and thallium ions, exhibiting various coordination numbers and geometries, including tricapped triangular prismatic and square anti-prismatic arrangements. organic-chemistry.orgquimicaorganica.org

Transformations Involving the Carbonitrile Functional Group

The carbonitrile (cyano) group is a versatile functional group that can undergo a range of chemical transformations. snnu.edu.cn The carbon atom of the nitrile is electrophilic and is therefore a site for nucleophilic attack. libretexts.orglibretexts.orgnih.gov

Hydrolysis Reactions and Derivatization to Carboxylic Acid, Amide, and Ester Analogues

The carbonitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid or amide. This reaction proceeds via an amide intermediate.

Amide Formation : Partial hydrolysis, typically under controlled basic conditions, can stop at the amide stage, yielding 3-(pyridin-3-yloxy)pyridine-4-carboxamide.

Carboxylic Acid Formation : Complete hydrolysis under more vigorous acidic or basic conditions leads to the formation of 3-(pyridin-3-yloxy)pyridine-4-carboxylic acid. In basic hydrolysis, the initial product is the carboxylate salt, which requires subsequent acidification to produce the free carboxylic acid.

Patents describing the hydrolysis of related cyanopyridines, such as 4-cyanopyridine (B195900), confirm that reaction conditions can be tuned to favor either the amide or the carboxylic acid. For example, using a small molar ratio of sodium hydroxide can yield the amide (isonicotinamide), while a higher ratio can produce the carboxylic acid (isonicotinic acid). fiveable.me

From the carboxylic acid, standard esterification methods can be employed to synthesize various ester analogues.

Table 1: Hydrolysis and Derivatization of the Carbonitrile Group
ProductReaction TypeTypical Reagents
3-(pyridin-3-yloxy)pyridine-4-carboxamidePartial HydrolysisH₂O₂, NaOH (controlled conditions)
3-(pyridin-3-yloxy)pyridine-4-carboxylic acidComplete HydrolysisH₂SO₄(aq), heat; or NaOH(aq), heat, then H₃O⁺
Methyl 3-(pyridin-3-yloxy)pyridine-4-carboxylateEsterificationMethanol (CH₃OH), H₂SO₄ (catalyst)

Reduction Chemistry to Access Amines

The carbonitrile group can be readily reduced to a primary amine. This transformation is a valuable synthetic route for introducing an aminomethyl group. A common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by an aqueous workup to protonate the resulting intermediate and yield the primary amine. libretexts.orglibretexts.org

The product of this reaction would be (3-(pyridin-3-yloxy)pyridin-4-yl)methanamine.

Table 2: Reduction of the Carbonitrile Group
ProductReaction TypeTypical Reagents
(3-(pyridin-3-yloxy)pyridin-4-yl)methanamineNitrile Reduction1. LiAlH₄ in THF/ether; 2. H₂O workup

Nucleophilic Addition Reactions to the Nitrile Moiety

The electrophilic carbon atom of the nitrile group is susceptible to attack by various carbon-based nucleophiles, such as Grignard reagents and organolithium reagents. wikipedia.orgwikipedia.org These reactions provide a powerful method for carbon-carbon bond formation.

Reaction with Grignard Reagents : The addition of a Grignard reagent (R-MgX) to the nitrile group forms an intermediate imine salt. libretexts.orgmasterorganicchemistry.com Subsequent hydrolysis of this intermediate yields a ketone. libretexts.orgmasterorganicchemistry.comleah4sci.com For example, reaction with methylmagnesium bromide followed by hydrolysis would produce 1-(3-(pyridin-3-yloxy)pyridin-4-yl)ethan-1-one.

Reaction with Organolithium Reagents : Organolithium reagents (R-Li), being strong nucleophiles and bases, react similarly to Grignard reagents with nitriles to form ketones after workup. wikipedia.orgyoutube.com Reductive lithiation of nitriles can also be used to generate tertiary organolithium intermediates. nih.gov

Blaise Reaction : The Blaise reaction involves the zinc-mediated addition of an α-haloester to a nitrile. organic-chemistry.orgorganic-chemistry.org This reaction forms a β-enamino ester, which can be subsequently hydrolyzed to a β-keto ester. organic-chemistry.orgorganic-chemistry.org

These nucleophilic additions significantly expand the synthetic utility of this compound as a building block for more complex molecules.

Table 3: Nucleophilic Addition Reactions to the Nitrile Moiety
Nucleophile TypeExample ReagentIntermediateFinal Product (after hydrolysis)
Grignard ReagentMethylmagnesium bromide (CH₃MgBr)Imine salt1-(3-(pyridin-3-yloxy)pyridin-4-yl)ethan-1-one
Organolithium Reagentn-Butyllithium (n-BuLi)Imine salt1-(3-(pyridin-3-yloxy)pyridin-4-yl)pentan-1-one
Reformatsky Reagent (Blaise Reaction)Ethyl 2-bromoacetate, Znβ-enamino esterEthyl 3-oxo-3-(3-(pyridin-3-yloxy)pyridin-4-yl)propanoate

Utility of the Nitrile in Heterocyclic Annulation Reactions

The nitrile functional group is a versatile synthon in organic synthesis, capable of participating in a variety of cyclization reactions to form new heterocyclic rings. researchgate.net In the context of this compound, the 4-cyano group can be instrumental in annulation strategies. Nitriles can undergo cycloaddition reactions, such as [2+2+2] cycloadditions with alkynes, to construct new pyridine rings. researchgate.net They can also participate as 2π components in pericyclic reactions, including Diels-Alder and ene reactions, although this typically requires activation or harsh reaction conditions for unactivated nitriles. nih.gov

The electrophilic carbon atom of the nitrile is susceptible to nucleophilic attack, which can initiate cyclization cascades. libretexts.org For instance, reaction with dinucleophiles can lead to the formation of various five- or six-membered heterocyclic systems fused to the pyridine ring. The reactivity of the nitrile group in this compound is expected to be similar to other 4-cyanopyridines, which are known to participate in such transformations.

Table 1: Potential Heterocyclic Annulation Reactions Involving the Nitrile Group

Reaction TypeReactantPotential Product
CycloadditionAlkynesFused polycyclic aromatic systems
CondensationHydrazineFused 1,2,4-triazine derivatives
CondensationHydroxylamineFused 1,2,4-oxadiazine derivatives
Thorpe-Ziegler ReactionIntramolecular C-H acidFused aminopyridine derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Rings

The two pyridine rings in this compound exhibit different susceptibilities to electrophilic and nucleophilic attack due to the electronic influence of their respective substituents.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is favored on electron-deficient aromatic rings. stackexchange.com The pyridine ring containing the strong electron-withdrawing cyano group at the 4-position is highly activated for SNAr. Nucleophilic attack will preferentially occur at the positions ortho to the ring nitrogen (C2 and C6), as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.comquimicaorganica.org In contrast, the pyridine ring bearing the electron-donating pyridin-3-yloxy group is deactivated towards nucleophilic attack.

Electrophilic Aromatic Substitution (EAS):

Pyridine itself is generally unreactive towards electrophilic aromatic substitution compared to benzene, with reactions requiring harsh conditions and typically occurring at the 3-position. quora.comquora.com However, the substituents on the rings of this compound modify this inherent reactivity.

Ring A (4-carbonitrile): The electron-withdrawing nitrile group strongly deactivates this ring towards electrophilic attack.

Ring B (3-yloxy): The ether oxygen acts as an activating, ortho-, para-directing group. Therefore, electrophilic substitution is predicted to occur on this ring, preferentially at the C2, C4, and C6 positions, which are ortho and para to the ether linkage. Attack at the C3 and C5 positions (meta to the ether) is less favored.

Table 2: Predicted Regioselectivity of Substitution Reactions

Reaction TypePreferred RingPredicted Position(s) of AttackRationale
Nucleophilic Aromatic SubstitutionPyridine-4-carbonitrileC2, C6Activation by electron-withdrawing CN group; stabilization of intermediate. stackexchange.com
Electrophilic Aromatic SubstitutionPyridin-3-yloxyC2, C4, C6Activation by electron-donating ether group (ortho, para-directing).

The nitrogen atoms of the pyridine rings are susceptible to oxidation, most commonly forming N-oxides. wikipedia.org This transformation is typically achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). scripps.edu In this compound, the two nitrogen atoms have different electronic environments, which influences their reactivity.

The nitrogen atom in the 3-oxypyridine ring is more electron-rich and thus more basic and nucleophilic. It is therefore expected to be the primary site of N-oxidation. nih.govnih.gov The nitrogen in the 4-cyanopyridine ring is significantly less basic due to the electron-withdrawing effect of the nitrile group, making its oxidation more difficult. chemimpex.com Selective N-oxidation at the more reactive nitrogen is therefore anticipated.

Formation of the N-oxide modifies the reactivity of the pyridine ring. It activates the C2 and C4 positions for both nucleophilic and electrophilic attack. wikipedia.orgscripps.edu For example, treatment of a pyridine N-oxide with phosphorus oxychloride can lead to chlorination at the 2- and 4-positions. wikipedia.org

Thermal and Chemical Stability Assessment

Thermal Stability: Pyridine itself is a thermally robust molecule, with decomposition occurring at temperatures above 850°C. wmich.edu Substituted pyridines and diaryl ethers are also generally thermally stable. It is therefore expected that this compound possesses good thermal stability under typical laboratory conditions and would require high temperatures to undergo decomposition.

Chemical Stability: The molecule's stability towards chemical reagents is mixed.

Acidic Conditions: The pyridine nitrogens are basic and will be protonated in acidic media. The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., strong hydrohalic acids at high temperatures). The nitrile group can undergo hydrolysis to a carboxylic acid under strong acidic conditions with heating. libretexts.org

Basic Conditions: The compound is largely stable in base. However, strong basic conditions, particularly with heating, can lead to the hydrolysis of the nitrile group to a carboxylate salt. libretexts.org

Redox Stability: The pyridine rings are resistant to mild oxidizing and reducing agents. The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride. libretexts.org

Structure Reactivity Relationship Studies of 3 Pyridin 3 Yloxy Pyridine 4 Carbonitrile Analogues

Conformational Analysis and Intramolecular Interactions

The three-dimensional arrangement of atoms in a molecule, its conformation, is fundamental to its physical and chemical properties. For 3-(pyridin-3-yloxy)pyridine-4-carbonitrile, the ether linkage between the two pyridine (B92270) rings allows for a degree of rotational freedom, leading to various possible conformations. The relative stability of these conformers is determined by a delicate balance of steric and electronic effects.

Table 1: Representative Calculated Bond Lengths and Angles for a Substituted Pyridine Derivative (Note: This data is for a representative substituted pyridine and is used for illustrative purposes due to the lack of specific data for this compound.)

ParameterValue
C-C (ring)~1.39 Å
C-N (ring)~1.34 Å
C-O (ether)~1.37 Å
C≡N~1.15 Å
C-C-N (ring angle)~123°
C-O-C (ether angle)~118°

The data in this table is derived from computational studies on similar pyridine structures and serves as an approximation.

Electronic Structure and Charge Distribution Analysis

The arrangement of electrons within a molecule, its electronic structure, is a key determinant of its reactivity. Understanding the electronic properties of this compound and its analogues is crucial for predicting their chemical behavior.

The Molecular Electrostatic Potential (MEP) surface is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface is expected to show negative potential around the nitrogen atoms of the pyridine rings and the cyano group, indicating their nucleophilic character. The ether oxygen would also exhibit a region of negative potential. Conversely, the hydrogen atoms of the pyridine rings and the carbon atom of the cyano group would likely show positive potential, marking them as potential sites for nucleophilic attack. The presence and positions of various functional groups significantly influence the MEP map and, consequently, the antiproliferative activity of pyridine derivatives. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that explains chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. scispace.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

In this compound, the HOMO is likely to be localized on the electron-rich pyridine ring and the ether oxygen, while the LUMO is expected to be centered on the electron-deficient pyridine ring bearing the cyano group. A smaller HOMO-LUMO gap would suggest higher reactivity. DFT calculations are commonly used to determine the energies of these frontier orbitals. nih.gov

Table 2: Calculated HOMO, LUMO Energies, and Energy Gap for a Representative Cyanopyridine Derivative (Note: This data is for a representative cyanopyridine derivative and is used for illustrative purposes.)

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-1.8
Energy Gap (ΔE)4.7

The data in this table is derived from computational studies on similar cyanopyridine structures and serves as an approximation. tjnpr.org

Influence of Substituent Effects on the Chemical Behavior of Pyridinyloxy Nitriles

The introduction of different substituents onto the pyridine rings of this compound can significantly alter its chemical behavior. These substituent effects can be broadly categorized as inductive and resonance effects.

Electron-donating groups (EDGs), such as alkyl or alkoxy groups, increase the electron density on the pyridine rings, enhancing their nucleophilicity and reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs), like nitro or halogen groups, decrease the electron density, making the rings more susceptible to nucleophilic attack. Structure-activity relationship (SAR) studies on pyridine derivatives have shown that the presence and position of substituents like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance their biological activity. nih.gov For instance, in a series of 3- or 4-pyridine derivatives, the introduction of an alkoxy group was found to be essential for their potency. nih.gov

The position of the substituent is also critical. A substituent at a particular position might have a more pronounced effect on the reactivity of a specific site in the molecule due to the intricate electronic communication within the π-system.

Theoretical Predictions of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to model reaction mechanisms, allowing for the prediction of reaction pathways and the characterization of transition states. For this compound, several types of reactions can be envisaged, including electrophilic and nucleophilic aromatic substitution.

DFT calculations can be used to map the potential energy surface of a reaction, identifying the minimum energy pathway from reactants to products. The highest point along this pathway corresponds to the transition state, and its energy determines the activation energy of the reaction. The geometry of the transition state provides crucial information about the bond-making and bond-breaking processes.

Computational and Theoretical Chemistry Approaches for 3 Pyridin 3 Yloxy Pyridine 4 Carbonitrile

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For 3-(pyridin-3-yloxy)pyridine-4-carbonitrile, DFT calculations would be employed to determine its most stable three-dimensional shape, a process known as geometry optimization. By finding the lowest energy arrangement of atoms, researchers can predict key structural parameters.

Key Predicted Parameters from DFT:

Bond Lengths: The distances between connected atoms (e.g., C-C, C-N, C-O).

Bond Angles: The angles formed by three connected atoms (e.g., C-O-C ether linkage).

Once the geometry is optimized, DFT is used to calculate fundamental electronic properties that govern the molecule's reactivity and spectroscopic behavior. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often suggests higher chemical reactivity and susceptibility to electronic excitation. researchgate.net

Table 1: Representative Data from DFT Calculations for a Generic Pyridine (B92270) Derivative This table is illustrative of the types of data generated from DFT calculations and does not represent actual values for this compound.

ParameterDescriptionTypical Information Yielded
Total EnergyThe total electronic energy of the optimized molecule.Provides a measure of molecular stability.
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates the ability to donate an electron.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept an electron.
HOMO-LUMO GapThe energy difference between HOMO and LUMO.Relates to chemical reactivity and electronic transition energy.
Dipole MomentA measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.

Quantum Chemical Topology and Advanced Bonding Analysis (e.g., NBO, QTAIM)

To gain deeper insight into the bonding and electronic distribution within this compound, advanced analyses like Natural Bond Orbital (NBO) and the Quantum Theory of Atoms in Molecules (QTAIM) are used.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex calculated molecular orbitals into a more intuitive picture of localized bonds and lone pairs. It provides information on charge transfer interactions (delocalization) between filled and empty orbitals. For this molecule, NBO could quantify the electronic stabilization arising from interactions between the lone pairs on the ether oxygen and the π-systems of the pyridine rings. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM defines atoms and bonds based on the topology of the electron density. By analyzing critical points in the electron density, it can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify non-covalent interactions that are crucial for understanding molecular packing in the solid state.

Prediction of Spectroscopic Signatures (NMR, IR, Raman) through Computational Methods

Computational methods can predict the spectroscopic fingerprints of a molecule, which is invaluable for interpreting experimental data.

IR and Raman Spectra: By calculating the vibrational frequencies of the molecule, theoretical Infrared (IR) and Raman spectra can be generated. cardiff.ac.uknih.gov Specific vibrational modes can be assigned to particular functional groups, such as the C≡N stretch of the nitrile group, the C-O-C stretches of the ether linkage, and the various ring breathing modes of the pyridine units. Comparing theoretical spectra with experimental ones helps confirm the molecular structure. researchgate.netresearchgate.net

NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for the molecule. These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of peaks in experimental NMR spectra. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups This table illustrates the type of data obtained from vibrational frequency calculations. The values are representative and not specific to this compound.

Functional GroupVibrational ModeTypical Predicted Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretching~2230 - 2250
Aryl Ether (C-O-C)Asymmetric Stretching~1240 - 1280
Pyridine RingRing Breathing/Stretching~1400 - 1600
Aromatic C-HStretching~3000 - 3100

Molecular Dynamics Simulations for Conformational Exploration and Solvent Effects

While DFT calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations model the movement of atoms over time. An MD simulation of this compound would reveal its dynamic behavior, including:

Conformational Flexibility: MD simulations can explore the different spatial arrangements (conformations) the molecule can adopt, particularly the rotation around the C-O ether bonds. This provides a dynamic understanding of its flexibility.

Solvent Effects: By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), MD can investigate how the solvent influences its structure and dynamics. This is crucial for understanding its behavior in solution. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) is a modeling technique that correlates the structural or physicochemical properties of molecules with a specific property of interest (e.g., solubility, boiling point, or biological activity).

For this compound, a QSPR model would be developed using a large dataset of related molecules. Computational descriptors (such as those derived from DFT) for each molecule would be used to build a statistical model that could predict a specific property for new, untested compounds like the one . While specific QSPR models for this compound are not available, its computationally derived descriptors could be used as input for existing models that predict general properties like water solubility (logP) or potential bioactivity. researchgate.net

Based on a comprehensive search of available scientific literature, detailed experimental data for the advanced spectroscopic and analytical characterization of the specific chemical compound This compound is not publicly available.

While the analytical techniques listed in the request—such as NMR, HRMS, IR/Raman spectroscopy, X-ray crystallography, and various chromatographic methods—are standard for the characterization of novel chemical entities, specific datasets, including peak lists, fragmentation patterns, vibrational frequencies, and crystallographic parameters for this particular molecule, have not been published in the accessible resources.

Therefore, it is not possible to provide the requested article with detailed research findings and data tables for the following sections:

Advanced Spectroscopic and Analytical Characterization Methodologies

Chromatographic Techniques (e.g., LC-MS, GC-MS):Purity assessments and mixture analysis using these methods have not been detailed in the available literature.

To generate the requested content, primary research data from a laboratory that has synthesized and characterized "3-(pyridin-3-yloxy)pyridine-4-carbonitrile" would be required. Without such source material, any attempt to create the article would be speculative and would not meet the required standards of scientific accuracy.

Synthetic Applications and Advanced Material Science Prospects of Pyridinyloxy Nitriles

Role as Versatile Building Blocks in Complex Organic Synthesis

The structure of 3-(pyridin-3-yloxy)pyridine-4-carbonitrile, featuring a flexible ether linkage between two pyridine (B92270) rings and a reactive nitrile group, makes it a highly valuable scaffold in organic synthesis. This compound serves as a precursor for a variety of more complex molecular architectures.

The pyridine carbonitrile moiety is a well-established synthon for the construction of fused heterocyclic systems. The presence of the cyano group adjacent to the pyridine ring nitrogen provides a reactive site for cyclization reactions, leading to the formation of polycyclic aromatic compounds with diverse applications. ias.ac.innih.gov

The general strategy involves the reaction of the pyridine carbonitrile derivative with various reagents to build additional rings onto the pyridine framework. For instance, treatment with amidines, ureas, or guanidines can lead to the formation of pyrido[2,3-d]pyrimidine systems. Similarly, reactions with hydrazine derivatives can yield pyrazolo[3,4-b]pyridines, and condensation with active methylene (B1212753) compounds like malononitrile (B47326) can produce 1,8-naphthyridine derivatives. nih.gov These fused systems are of significant interest in medicinal chemistry due to their wide range of biological activities. nuph.edu.uaresearchgate.netmdpi.com

While specific examples commencing with this compound are not extensively detailed in the literature, the established reactivity of the cyanopyridine core strongly supports its utility in synthesizing novel, complex heterocyclic molecules. The pyridinyloxy substituent would remain as a significant structural feature in the final fused system, potentially influencing its chemical and biological properties.

Table 1: Examples of Fused Heterocyclic Systems from Pyridine Carbonitrile Precursors

Precursor TypeReagentFused System FormedReference
Aminopyridine CarbonitrileUrea / ThioureaPyrido[2,3-d]pyrimidine nih.gov
Hydrazinopyridine CarbonitrileAcetic AcidPyrazolo[3,4-b]pyridine nih.gov
Aminopyridine CarbonitrileMalononitrile1,8-Naphthyridine nih.gov
Pyridin-2(1H)-oneEthyl Bromoacetate / HydrazineFuro[2,3-b]pyridine / Pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one

Pyridine and its derivatives are fundamental ligands in coordination chemistry and organometallic catalysis due to the lone pair of electrons on the nitrogen atom. The compound this compound possesses multiple nitrogen atoms—one in each pyridine ring and one in the nitrile group—that can potentially coordinate with metal centers.

The bite angle and electronic properties of the resulting ligand would be determined by which nitrogen atoms bind to the metal. Bidentate coordination involving the nitrogen atoms of both pyridine rings is conceivable, creating a flexible chelate ligand. Such ligands are crucial in tuning the steric and electronic environment of a metal catalyst, thereby influencing its activity, selectivity, and stability in various chemical transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The pyridinyloxy bridge offers conformational flexibility that could be advantageous in catalytic applications.

Potential in Polymer Chemistry and Functional Materials Design

The unique electronic and structural characteristics of this compound suggest its potential as a monomer or functional additive in the design of advanced materials. Pyridine-containing polymers are explored for applications in electronics, sensing, and catalysis.

The presence of two aromatic rings connected by an ether linkage provides a semi-rigid, V-shaped structure that could be incorporated into polymer backbones to influence chain packing and morphology. The polar nitrile group can enhance intermolecular interactions and solubility, and can also be chemically modified post-polymerization to introduce other functional groups.

Furthermore, pyridine-based materials, particularly those with donor-acceptor characteristics, are investigated for their use in organic electronics. Pyridine-appended pyrene derivatives have been successfully used as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs). nih.gov Similarly, sophisticated pyridine-3,5-dicarbonitriles are being developed as electron-transporting materials for OLEDs, exhibiting properties like thermally activated delayed fluorescence (TADF). beilstein-journals.org The inherent donor-acceptor nature of this compound makes it a promising candidate for similar applications in functional organic materials.

Exploration of Photophysical and Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugation and intramolecular charge-transfer characteristics often exhibit interesting photophysical and nonlinear optical (NLO) properties. The structure of this compound, which combines an electron-donating pyridyloxy group with an electron-accepting cyanopyridine moiety, fits the profile of a donor-π-acceptor (D-π-A) system, which is a common design for NLO materials. ias.ac.in

Photophysical Properties: Substituted pyridine-3-carbonitrile (B1148548) derivatives have been shown to exhibit fluorescence, often emitting in the blue region of the spectrum. researchgate.net The emission properties are influenced by the nature of the substituents on the pyridine ring. The pyridinyloxy group in this compound is expected to influence the absorption and emission wavelengths, potentially leading to solvatochromic behavior where the color of the light emitted changes with the polarity of the solvent.

Nonlinear Optical (NLO) Properties: NLO materials are crucial for applications in optical communications, data storage, and optical signal processing. ias.ac.in Third-order NLO properties are particularly important for applications like optical switching. The efficiency of an NLO material is related to its molecular hyperpolarizability. Theoretical and experimental studies on various pyridine derivatives have demonstrated their potential as NLO materials. ias.ac.innih.gov The D-π-A architecture of this compound is expected to facilitate intramolecular charge transfer upon excitation, a key mechanism for generating a large NLO response.

Table 2: Predicted Properties and Potential Applications

PropertyStructural BasisPotential Application
Versatile Reactivity Cyanopyridine moietySynthesis of complex fused heterocycles
Coordinating Ability Multiple nitrogen atomsLigands for organometallic catalysis
Semi-rigid Structure Two linked pyridine ringsMonomer for functional polymers
Photoluminescence Donor-Acceptor characterEmitter in OLEDs, fluorescent probes
NLO Properties Intramolecular charge transferOptical switching, data storage

Conclusion and Future Research Perspectives

Summary of Current Academic Insights on Pyridinyloxy Nitriles

Pyridinyloxy nitriles, such as 3-(pyridin-3-yloxy)pyridine-4-carbonitrile, represent a class of compounds characterized by a diaryl ether linkage between two pyridine (B92270) rings, with a nitrile group appended to one of them. While specific research on this exact molecule is not extensively documented in publicly available literature, a wealth of information on its constituent chemical moieties—the pyridine ring, the ether linkage, and the nitrile group—provides a strong foundation for understanding its potential properties and reactivity.

The combination of these features in this compound suggests a molecule with a rich chemical landscape ripe for exploration. The electronic interplay between the two pyridine rings, mediated by the oxygen atom, and the electron-withdrawing nature of the nitrile group are expected to impart unique reactivity and physical properties to the molecule.

Identification of Emerging Synthetic Methodologies for Complex Pyridine Scaffolds

The synthesis of complex pyridine-containing molecules is a dynamic area of organic chemistry. aun.edu.eg Traditional methods are continually being supplemented by more efficient and versatile strategies. For a molecule like this compound, its synthesis would likely involve the formation of the diaryl ether bond as a key step.

Modern approaches to the synthesis of diaryl ethers often employ transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination-type reactions adapted for C-O bond formation. These methods offer high yields and broad substrate scope, allowing for the coupling of a variety of substituted pyridinols and halopyridines.

Furthermore, the construction of the pyridine rings themselves can be achieved through various contemporary methods:

[4+2] Cycloaddition Reactions: Aza-Diels-Alder reactions provide a powerful tool for the construction of the pyridine ring from simpler precursors. nih.gov

Multi-component Reactions: These reactions allow for the assembly of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. nih.gov

C-H Activation: Direct functionalization of C-H bonds on the pyridine ring is an increasingly important strategy for introducing substituents without the need for pre-functionalized starting materials. acs.org

Future synthetic efforts towards this compound and its analogs will likely leverage these advanced methodologies to enable efficient and modular access to a wide range of derivatives for further study.

Synthetic Methodology Description Potential Application for this compound
Ullmann CondensationCopper-catalyzed reaction between a phenol (B47542) and an aryl halide.Formation of the ether linkage between a hydroxypyridine and a halopyridine-4-carbonitrile.
Buchwald-Hartwig C-O CouplingPalladium-catalyzed reaction for the formation of aryl ethers.A more versatile alternative to the Ullmann condensation for the diaryl ether synthesis.
Aza-Diels-Alder ReactionA [4+2] cycloaddition to form a dihydropyridine, which can be oxidized to a pyridine.Construction of one or both of the pyridine rings from acyclic precursors. nih.gov
C-H FunctionalizationDirect introduction of functional groups onto the pyridine ring.Late-stage modification of the pyridinyloxy pyridine scaffold. acs.org

Directions in Advanced Computational Design and Theoretical Prediction

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound before they are even synthesized. Density Functional Theory (DFT) calculations, for instance, can be employed to understand the electronic structure, molecular geometry, and reactivity of the molecule. nih.gov

Key areas for future computational investigation include:

Conformational Analysis: The rotational barriers around the C-O-C ether linkage will dictate the molecule's three-dimensional shape, which is crucial for its potential interactions with biological targets or its packing in solid-state materials.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the molecule's reactivity and its potential as an electronic material. researchgate.net The electron-withdrawing nitrile group is expected to lower the LUMO energy, potentially making the molecule a good electron acceptor.

Reactivity Prediction: Computational models can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. For example, the reactivity of the nitrile group towards nucleophiles can be assessed. nih.gov

Spectroscopic Prediction: Calculation of NMR, IR, and UV-Vis spectra can aid in the characterization of the synthesized molecule and its derivatives.

These theoretical studies can significantly accelerate the research and development process by prioritizing the most promising synthetic targets and experimental conditions.

Computational Method Predicted Property Relevance to this compound
Density Functional Theory (DFT)Molecular geometry, electronic structure, reactivity indices.Understanding the fundamental properties of the molecule. nih.gov
Time-Dependent DFT (TD-DFT)UV-Vis absorption and emission spectra.Predicting the photophysical properties for materials science applications.
Molecular Dynamics (MD)Conformational dynamics and intermolecular interactions.Simulating behavior in different environments (e.g., solution, solid state).

Exploration of Novel Reactivity and Transformation Pathways

The unique combination of functional groups in this compound opens up numerous avenues for exploring its chemical reactivity. The nitrile group, in particular, is a gateway to a wide array of other functionalities.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. nih.gov

Reduction: Reduction of the nitrile group can afford the corresponding primary amine, a valuable building block for further derivatization.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important in medicinal chemistry. mdpi.com

Reactions with Organometallics: Grignard reagents and other organometallic compounds can add to the nitrile to form ketones after hydrolysis.

Furthermore, the pyridine rings themselves can undergo various transformations. Electrophilic aromatic substitution is generally difficult on pyridine unless the ring is activated, but the pyridin-3-yloxy substituent may influence the reactivity of the second pyridine ring. Nucleophilic aromatic substitution on the pyridine ring bearing the nitrile group is also a possibility, particularly if a leaving group is present at an appropriate position.

Future Avenues for Applications in Specialized Chemical Synthesis and Materials Science

While the direct applications of this compound are yet to be explored, its structural features suggest potential in several areas of specialized chemical synthesis and materials science.

Ligand Design for Catalysis: The presence of multiple nitrogen atoms makes this molecule and its derivatives potential ligands for transition metals. The resulting metal complexes could find applications in catalysis. acs.org

Building Blocks for Complex Molecules: As a functionalized diaryl ether, it could serve as a key intermediate in the synthesis of more complex molecules with potential biological activity.

Materials Science: The rigid, aromatic structure and the polar nitrile group suggest that this compound could be a building block for novel organic materials. numberanalytics.com For instance, polymers incorporating this unit might exhibit interesting thermal or electronic properties. The high nitrogen content could also be beneficial for creating nitrogen-doped carbon materials upon pyrolysis. The nitrile group can also be involved in crosslinking reactions to form robust polymer networks. nih.gov

The systematic exploration of the synthesis, reactivity, and properties of this compound will undoubtedly open up new opportunities in both fundamental and applied chemical research.

Q & A

Q. What are the common synthetic routes for preparing 3-(pyridin-3-yloxy)pyridine-4-carbonitrile, and how are intermediates stabilized?

The synthesis typically involves multi-step reactions, starting with pyridine derivatives and functionalization via nucleophilic aromatic substitution or coupling reactions. For example:

  • Step 1 : Activation of the pyridine ring at the 3-position using halogenation (e.g., chlorination or bromination) to enable subsequent nucleophilic substitution.
  • Step 2 : Coupling with a pyridinyloxy group via a Buchwald-Hartwig or Ullmann-type reaction under palladium catalysis .
  • Step 3 : Introduction of the cyano group at the 4-position using Knoevenagel condensation or cyanation with CuCN .
    Key considerations : Stabilize intermediates by controlling reaction pH (e.g., acidic conditions for amine intermediates) and using inert atmospheres to prevent oxidation of sensitive groups.

Q. How is the crystal structure of this compound determined, and what validation tools are recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Methodological steps include:

  • Data collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
  • Refinement : Employ SHELXL for least-squares refinement, addressing potential twinning or disorder via the TWIN and PART commands .
  • Validation : Use PLATON to check for missed symmetry (ADDSYM) and validate hydrogen-bonding networks .
    Common pitfalls : Overlooked disorder in the pyridinyloxy moiety; always cross-validate with spectroscopic data (e.g., 13C^{13}\text{C} NMR).

Q. What in vitro assays are suitable for initial bioactivity screening of this compound?

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or phosphatase inhibition) with ATP/ADP-Glo™ kits.
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays, noting IC50_{50} values .
  • Solubility : Pre-screen in PBS (pH 7.4) with DMSO co-solvent (<1% v/v) to avoid false negatives.

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation while minimizing byproducts?

  • Design of Experiments (DoE) : Vary catalysts (e.g., Pd(OAc)2_2 vs. XPhos-Pd-G3), solvents (DMF vs. toluene), and temperature (80–120°C) to identify optimal conditions .
  • Byproduct analysis : Use LC-MS to detect side products (e.g., dehalogenated intermediates) and adjust stoichiometry of reagents.
    Example optimization : Replacing K2_2CO3_3 with Cs2_2CO3_3 in coupling reactions improves yields from 45% to 72% by enhancing nucleophilicity .

Q. How should researchers address contradictory crystallographic data, such as bond-length discrepancies?

  • Data reconciliation : Compare bond lengths/angles with similar pyridine-carbonitrile structures in the Cambridge Structural Database (CSD).
  • Dynamic disorder modeling : Use SQUEEZE in PLATON to account for solvent-accessible voids or disordered solvent molecules .
    Case study : A reported C-N bond length of 1.34 Å may conflict with DFT calculations (1.32 Å); refine using anisotropic displacement parameters in SHELXL .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., cytochrome P450).
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
    Critical parameters : Validate docking poses with experimental IC50_{50} data and adjust force fields (e.g., AMBER vs. CHARMM) for accuracy.

Q. How does the compound’s stability under physiological conditions impact pharmacological studies?

  • Degradation profiling : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C, analyzing via HPLC at 0, 6, 12, and 24 hours .
  • Metabolite identification : Use HR-MS/MS to detect oxidation products (e.g., pyridine N-oxide derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.